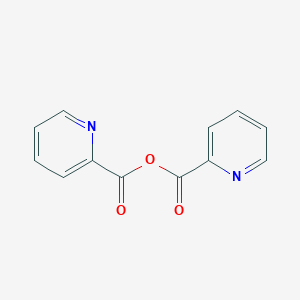

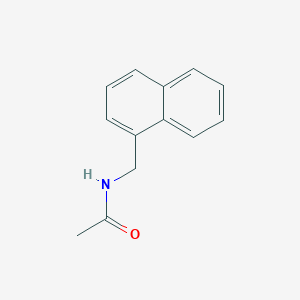

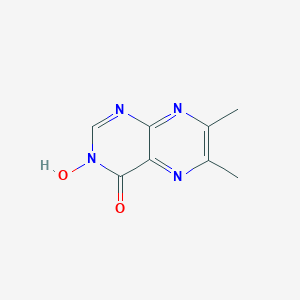

N-(3-Trifluoromethyl-phenyl)-succinamic acid

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “N-(3-Trifluoromethyl-phenyl)-succinamic acid” would likely be complex due to the presence of the trifluoromethyl group and the phenyl ring. The trifluoromethyl group is known to couple with aromatic ring protons, splitting signals corresponding to neighboring protons .

Chemical Reactions Analysis

Again, while specific information on “N-(3-Trifluoromethyl-phenyl)-succinamic acid” is not available, it’s known that N-trifluoromethyl amines are prone to hydrolysis . Boronic acids, which could potentially be involved in reactions with this compound, can be used in several synthetic reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-Trifluoromethyl-phenyl)-succinamic acid” would depend on its exact molecular structure. For example, a related compound, N-(3-(Trifluoromethyl)phenyl)acetamide, has a molecular weight of 203.16 g/mol .

Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

Compounds containing the 3-(trifluoromethyl)phenyl group, such as the one , have been studied for their electroluminescence properties, which are crucial for the development of OLEDs . These compounds can serve as host materials for blue organic light-emitting diodes due to their high thermal stability and appropriate frontier-energy levels.

Cancer Treatment

Derivatives of N-(3-Trifluoromethyl-phenyl)-succinamic acid have been explored as inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR) . This is significant in cancer treatment as blocking VEGFR can inhibit tumor growth and angiogenesis.

Drug Development

The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals . The compound could be a candidate for further drug development due to the presence of this functional group.

Synthetic Chemistry

This compound can be synthesized through the reaction of succinic anhydride with 3-(trifluoromethyl)benzeneamine . It serves as a building block in synthetic chemistry for creating more complex molecules with potential applications in various fields.

Molecular Docking Studies

In silico studies often use compounds with the trifluoromethyl group for molecular docking to predict how small molecules, like drugs or compounds, will interact with a target, such as an enzyme or receptor . This is crucial in the early stages of drug design and discovery.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with a trifluoromethyl group have been known to interact with various proteins and enzymes in the body .

Mode of Action

The trifluoromethyl group is often used in medicinal chemistry due to its ability to form strong bonds with its targets, enhancing the stability and potency of the drug .

Biochemical Pathways

Compounds containing the trifluoromethyl group have been associated with various biochemical pathways, including those involved in inflammation and pain signaling .

Pharmacokinetics

The trifluoromethyl group is known to enhance the metabolic stability of drugs, potentially improving their bioavailability .

Result of Action

Compounds with a trifluoromethyl group have been associated with various biological activities, including anti-inflammatory and analgesic effects .

Action Environment

The action, efficacy, and stability of N-(3-Trifluoromethyl-phenyl)-succinamic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s metabolism and excretion .

Propriétés

IUPAC Name |

4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-3,6H,4-5H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBAUUCITWNACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50308427 | |

| Record name | N-(3-Trifluoromethyl-phenyl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Trifluoromethyl-phenyl)-succinamic acid | |

CAS RN |

15386-93-3 | |

| Record name | NSC203940 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Trifluoromethyl-phenyl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

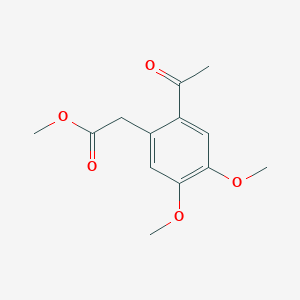

![8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B102547.png)

![1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine](/img/structure/B102559.png)

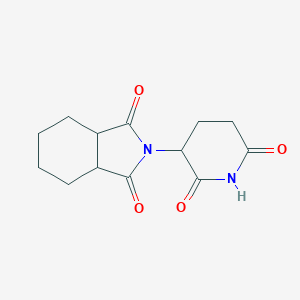

![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)